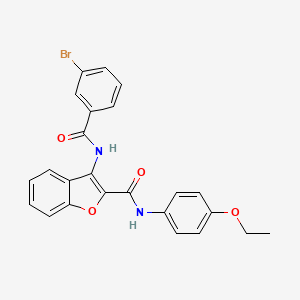

3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(3-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrN2O4/c1-2-30-18-12-10-17(11-13-18)26-24(29)22-21(19-8-3-4-9-20(19)31-22)27-23(28)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPZEWBGMSOYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps:

Step 1: Formation of 3-(3-bromobenzamido)benzofuran via amide bond formation between 3-bromobenzoic acid and benzofuranamine under coupling conditions.

Step 2: Reaction of the intermediate with 4-ethoxyaniline to form the final product.

Industrial Production Methods: In an industrial setting, scale-up synthesis might involve optimization of reaction conditions, such as temperature control, catalyst selection, and solvent use, to maximize yield and minimize cost and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions affecting the benzofuran ring or the ethoxy group, leading to various oxidized derivatives.

Reduction: The amido or carboxamide groups can be reduced under appropriate conditions to yield different functionalized products.

Substitution: The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminium hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of bases or catalysts.

Major Products: The products will depend on the reaction pathway, e.g., hydroxylated derivatives from oxidation, reduced amides from reduction, or substituted benzofurans from nucleophilic substitution.

Chemistry:

Catalysis: As a ligand in catalysis for organic transformations.

Material Science: Used in the design of novel organic materials for electronic applications.

Biology:

Bioactive Studies: Investigating its potential as a bioactive compound with therapeutic effects.

Medicine:

Drug Design: Exploring its structure for drug development due to its potential binding with biological targets.

Industry:

Polymer Synthesis: Application in producing high-performance polymers with specific chemical properties.

Mechanism of Action

The compound’s mechanism of action involves interaction with various molecular targets:

Binding: The functional groups facilitate binding with enzymes or receptors.

Pathways: It may influence biochemical pathways by modulating specific proteins or receptors.

Comparison:

Compared to other benzofuran carboxamides, it offers unique reactivity due to the bromine and ethoxy substituents.

Enhanced versatility in chemical reactions compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the benzofuran core, benzamido group, or phenylamide moiety. Key variations include alkoxy chain length, halogenation patterns, and heterocyclic modifications, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of Benzofuran Carboxamide Derivatives

*Inferred molecular formula based on structural similarity to .

Key Observations:

Substituent Effects on Bioactivity: Halogenation: The 3-bromo substituent (as in the target compound) may enhance binding affinity via halogen bonding compared to nitro (e.g., ) or methyl groups (e.g., ). Amino vs. Bromo: The 3-amino analog () exhibits higher solubility due to hydrogen bonding, whereas bromo-substituted derivatives may favor target engagement in hydrophobic pockets.

Pharmacological Trends :

- Anti-inflammatory activity was observed in N-(o-carboxyphenyl)-3-methyl-benzofuran-2-carboxamide (), highlighting the importance of substituent position (ortho vs. para).

- Benzimidazole hybrids (e.g., ) demonstrate potent enzyme inhibition (e.g., IDO1), suggesting that hybridizing benzofuran with nitrogen-rich heterocycles enhances target specificity.

Physicochemical Properties :

- Melting points vary significantly: benzimidazole derivatives () exhibit higher melting points (161–227°C) than simpler analogs, likely due to increased molecular rigidity and intermolecular interactions.

- Ethoxy and propoxy groups () may confer tunable logP values, critical for optimizing pharmacokinetic profiles.

Biological Activity

3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, including neuroprotective, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C22H20BrN3O4

- Molecular Weight : 460.32 g/mol

The presence of the benzofuran core, along with various substituents, contributes to its unique chemical and biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

-

Neuroprotective Effects :

- A study on related benzofuran derivatives showed neuroprotective properties against NMDA-induced excitotoxicity in neuronal cells. The most potent derivatives demonstrated effects comparable to memantine, a known NMDA antagonist .

- The structure-activity relationship (SAR) suggested that specific substitutions on the benzofuran moiety enhance neuroprotection and antioxidant activity.

-

Antimicrobial Activity :

- Benzofuran derivatives have been evaluated for their antimicrobial properties, with some exhibiting significant activity against various bacterial strains. This suggests potential for development as antimicrobial agents.

-

Anticancer Properties :

- Research indicates that certain benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action for this compound may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance:

- Neuroprotection : The compound may inhibit excitotoxic pathways by blocking NMDA receptors or scavenging reactive oxygen species (ROS).

- Anticancer Activity : It may induce apoptosis in cancer cells through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.

Case Study 1: Neuroprotective Activity

In a comparative study involving various benzofuran derivatives, this compound was tested for neuroprotective effects using rat cortical neuronal cells. Results indicated that this compound exhibited significant protection against oxidative stress-induced cell death, suggesting its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of related benzofuran compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that several derivatives, including those structurally similar to this compound, showed promising antibacterial activity.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key structural features of 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, and how do they influence its reactivity and biological activity?

The compound features:

- A benzofuran core (fused benzene and furan rings) providing aromatic stability and π-π stacking potential.

- A 3-bromobenzamido substituent, introducing electrophilic character via the bromine atom, which may facilitate nucleophilic substitution or cross-coupling reactions.

- A 4-ethoxyphenyl group, contributing to lipophilicity and potential hydrogen-bonding interactions via the ethoxy oxygen .

These groups collectively enhance reactivity in synthetic modifications (e.g., Suzuki coupling) and influence bioavailability and target binding in biological systems .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

A typical multi-step synthesis involves:

Benzofuran-2-carboxylic acid preparation : Via cyclization of substituted phenols.

Amidation : Reacting with 3-bromobenzoyl chloride under anhydrous conditions.

N-substitution : Coupling with 4-ethoxyaniline using coupling agents like EDCI/HOBt.

Optimization parameters :

- Temperature : 0–5°C for amidation to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) for regioselective functionalization .

Q. Which analytical techniques are critical for confirming the compound’s purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation.

- Mass spectrometry (HRMS) : To confirm molecular weight (expected ~490–500 g/mol based on analogues) .

- HPLC : Purity assessment (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity, and what contradictory data might arise?

Assay design considerations :

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzofuran carboxamides inhibiting COX-2 or EGFR ).

- In vitro models : Use cell lines expressing target receptors (e.g., HeLa for cytotoxicity screening).

- Dose-response curves : Test concentrations from 1 nM–100 μM to determine IC₅₀ values.

Data contradiction analysis : - Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (e.g., serum content altering bioavailability) or batch purity variations. Validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies can resolve challenges in regioselective functionalization of the benzofuran core?

- Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridine) to selectively modify the C3 position.

- Protecting groups : Temporarily block the carboxamide during bromine substitution to avoid overhalogenation.

- Computational modeling : DFT calculations to predict reactive sites (e.g., Fukui indices) .

Q. How can computational tools predict the compound’s pharmacokinetics and target interactions?

- ADMET prediction : Tools like SwissADME calculate logP (~3.5, indicating moderate lipophilicity) and bioavailability scores.

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 active site).

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. What experimental approaches elucidate the mechanism of action (MOA) in biological systems?

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify target occupancy.

- CRISPR-Cas9 knockout models : Validate target necessity by comparing activity in wild-type vs. KO cells.

- Transcriptomics : RNA-seq to identify downstream pathways affected (e.g., apoptosis or inflammation markers) .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data during structural characterization?

- Cross-validate techniques : Compare NMR shifts with DFT-simulated spectra (e.g., Gaussian 16).

- Isolate intermediates : Characterize each synthetic step to trace impurity sources.

- Collaborate with specialized labs : For advanced techniques like X-ray crystallography .

Q. What are best practices for scaling up synthesis without compromising yield?

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., amidation).

- Quality control : In-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring.

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.